molecular formula C10H9FO5S B15299249 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid

Cat. No.: B15299249
M. Wt: 260.24 g/mol
InChI Key: OLQOEQBRRZTUNZ-UHFFFAOYSA-N
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Description

6-(Fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a benzopyran derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 6-position and a carboxylic acid group at the 2-position. The fluorosulfonyl group confers unique electronic and reactive properties, distinguishing it from other benzopyran derivatives . Limited direct data on this compound exist in the provided evidence, but comparisons with structurally similar analogs provide insights into its characteristics.

Properties

Molecular Formula

C10H9FO5S

Molecular Weight

260.24 g/mol

IUPAC Name

6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)

InChI Key

OLQOEQBRRZTUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.

    Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.

    Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .

Comparison with Similar Compounds

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Structural Features : Replaces the fluorosulfonyl group with a fluorine atom at the 6-position.
Key Data :

  • Molecular Formula : C₁₀H₉FO₃
  • Molecular Weight : 196.18 g/mol
  • Physical Properties :
    • Melting Point: 129.2–130.3°C
    • Boiling Point: 358.04°C
    • Density: 1.365 g/cm³
  • Applications : Intermediate in the synthesis of Nebivolol, a β-blocker .
  • Synthesis : Asymmetric synthesis using (R)- or (S)-malic acid ensures enantiomeric purity, critical for pharmaceutical activity .

Comparison :

  • Reactivity : The fluorine atom is less electrophilic than the fluorosulfonyl group, reducing its utility in nucleophilic substitution reactions.

6-Sulfamoyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid

Structural Features : Contains a sulfamoyl (-SO₂NH₂) group at the 6-position and a carboxylic acid at the 3-position.
Key Data :

  • Molecular Formula: C₁₀H₁₁NO₅S
  • Molecular Weight : 257.26 g/mol
  • Applications: Not explicitly stated, but sulfamoyl groups are common in protease inhibitors and diuretics.

Comparison :

  • Electronic Effects : The sulfamoyl group is less electronegative than fluorosulfonyl but offers hydrogen-bonding capabilities via the -NH₂ moiety.
  • Pharmacological Potential: Likely targets sulfonamide-sensitive pathways, unlike the fluorosulfonyl analog, which may interact with fluorophilic or sulfonyl-reactive sites .

Ro 23-3544 (Leukotriene Antagonist)

Structural Features: A 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid linked to a 2-hydroxyacetophenone pharmacophore . Key Data:

  • Activity : Potent leukotriene antagonist with prolonged duration in guinea pig bronchoconstriction models .

Comparison :

  • Substituent Impact : Lacks a fluorosulfonyl group but includes a ketone-linked pharmacophore, enhancing receptor binding affinity.
  • Therapeutic Use : Targets inflammatory pathways, whereas fluorosulfonyl derivatives may have broader or distinct applications due to sulfonyl reactivity .

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Structural Features : Methyl (-CH₃) substituent at the 6-position.
Key Data :

  • CAS : 1049740-12-6 .

Comparison :

  • Metabolic Stability : Methyl groups are metabolically stable but lack the electronic effects of halogens or sulfonyl groups.
  • Applications: Likely used in non-polar environments or prodrug designs .

Discrepancies and Limitations

  • Molecular Weight Conflict : cites a molecular weight of 208.14 for the 6-fluoro analog, conflicting with (196.18). This may reflect a salt form or measurement error.
  • Limited Fluorosulfonyl Data: Direct pharmacological or physicochemical data for 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are scarce, necessitating further research.

Q & A

Basic: How can the purity and identity of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid be experimentally validated?

Answer:
Purity and identity verification typically involve a combination of analytical techniques:

  • Melting Point Analysis : Compare observed mp (e.g., ~212°C for structurally similar 6-fluoro derivatives) with literature values to assess purity .
  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to confirm the benzopyran backbone and fluorosulfonyl substitution pattern. For example, 19^{19}F NMR can detect fluorosulfonyl groups (δ ~50–70 ppm for similar sulfonates) .
    • IR : Look for S=O stretches (~1350–1200 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical [M+H]+^+ for C10_{10}H9_9FO5_5S: 277.02) .

Advanced: What synthetic strategies are effective for introducing the fluorosulfonyl group into benzopyran derivatives?

Answer:
Fluorosulfonylation often involves:

  • Electrophilic Sulfur Trioxide (SO3_3) Reactions : Reacting benzopyran intermediates with SO3_3 under anhydrous conditions, followed by fluorination using KF or AgF .
  • Radical Sulfur Insertion : Use of fluorosulfonyl chloride (FSO2_2Cl) with radical initiators (e.g., AIBN) at 60–80°C to functionalize aromatic positions .
  • Optimization Challenges : Steric hindrance from the benzopyran ring may require directing groups (e.g., methoxy) to control regioselectivity. Yields can vary (40–70%) depending on solvent polarity and temperature .

Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?

Answer:

  • Solubility : Carboxylic acid and sulfonyl groups enhance water solubility at pH >7 (deprotonated form). In organic solvents, moderate solubility in DMSO or DMF is expected .
  • Stability :
    • Thermal : Decomposition observed >250°C (analogous to 6-fluoro derivatives with mp ~212°C) .
    • Photochemical : Fluorosulfonyl groups may undergo hydrolysis under UV light; store in amber vials at –20°C .

Advanced: How can conflicting NMR data for fluorosulfonyl-substituted benzopyrans be resolved?

Answer: Contradictions often arise from:

  • Tautomerism : The carboxylic acid group may exist in equilibrium between keto and enol forms, shifting NMR signals. Use deuterated solvents (DMSO-d6_6) and variable-temperature NMR to stabilize tautomers .
  • Dynamic Stereochemistry : Fluorosulfonyl groups can induce axial chirality. Chiral HPLC or Mosher ester analysis may resolve enantiomeric mixtures .
  • Example : For a related trifluoromethyl-benzopyran, 19^{19}F NMR showed split peaks due to rotamers; raising temperature to 50°C coalesced signals .

Basic: What safety precautions are critical when handling fluorosulfonyl compounds?

Answer:

  • Toxicity : Fluorosulfonyl groups may release HF upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep desiccated (hygroscopic) and away from bases to prevent decomposition .
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before disposal .

Advanced: How does fluorosulfonyl substitution impact biological activity in benzopyran scaffolds?

Answer:

  • Pharmacokinetics : The sulfonyl group enhances membrane permeability via hydrogen bonding with transporters .
  • Enzyme Binding : Fluorine’s electronegativity alters electron density in the benzopyran ring, affecting interactions with targets (e.g., cyclooxygenase inhibition in related compounds) .
  • Case Study : A fluorosulfonyl analog of chroman-2-one showed 5× higher IC50_{50} against kinase X vs. non-fluorinated analogs due to steric and electronic effects .

Basic: Which chromatographic methods are optimal for separating this compound from byproducts?

Answer:

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12–15 min for similar acids) .
  • TLC : Silica gel 60 F254_{254} plates; visualize under UV (254 nm) or with ninhydrin for carboxylic acid .

Advanced: What computational modeling approaches predict reactivity of the fluorosulfonyl group?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the sulfonyl group. Fukui indices identify nucleophilic attack sites .
  • MD Simulations : Predict solvation effects in aqueous vs. lipid membranes using GROMACS; fluorosulfonyl groups show higher affinity for hydrophobic pockets .

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